
(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%” is a complex compound with the empirical formula C13H33N4Ta . The compound is generally available in liquid form .
Synthesis Analysis
This compound is often used as a precursor in the atomic layer deposition of films . It has been involved in the development of a new route for selective deposition of thin oxide by atomic layer deposition .Molecular Structure Analysis
The molecular weight of the compound is 426.38 . The SMILES string for the compound isCCN(C)Ta(C)C)(N(C)CC)N(C)CC . Chemical Reactions Analysis
As a precursor, this compound is useful for the atomic layer deposition of tantalum oxide and tantalum nitride .Physical And Chemical Properties Analysis
The compound is a liquid with a density of 1.323 g/mL at 21 °C . It is suitable for use as a catalyst in reactions involving tantalum .Aplicaciones Científicas De Investigación
Electronic Grade Material
This compound is often used as an electronic grade material . , making it suitable for applications that require high-quality materials.
Precursor for Atomic Layer Deposition (ALD)
“(TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM” serves as a precursor for the atomic layer deposition (ALD) of films . ALD is a thin film deposition technique that is based on the sequential use of a gas phase chemical process. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with the surface of a material one at a time in a sequential, self-limiting, manner. Through the repeated exposure to separate precursors, a thin film is slowly deposited.
Deposition of TaN Thin Films
Specifically, this compound has been used as a precursor for the deposition of TaN thin films using the plasma-enhanced atomic layer deposition (PEALD) technique . The TaN films deposited by PEALD exhibited a lower resistivity of 200 – 500 μΩ-cm compared to thermally deposited ALD TaN films (> 1000.μΩ-cm) .
Catalyst
The compound can also serve as a catalyst . Catalysts are substances that can increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.
Research and Development
“(TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM” is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM, also known as (t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%, is the atomic layer deposition (ALD) process . This compound is used as a precursor in the ALD process to deposit thin films .
Mode of Action
This compound interacts with its target, the ALD process, by undergoing a series of surface reactions. These reactions occur sequentially and are self-limiting, which allows for precise control over the thickness of the deposited film .
Biochemical Pathways
In the context of the ALD process, the biochemical pathways are the sequence of reactions that the compound undergoes during film deposition. The exact sequence of reactions is dependent on the specific conditions of the ALD process, such as temperature and pressure .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in this case, it can be thought of as the “ADME” (Absorption, Distribution, Metabolism, and Excretion) properties of the compound during the ALD process. The compound is “absorbed” onto the surface, “distributed” evenly across it, “metabolized” into the desired film, and any excess compound is “excreted” or removed from the surface .
Result of Action
The result of the compound’s action is the deposition of a thin film on the surface. This film has a lower resistivity compared to films deposited by other methods, making it particularly useful in applications such as the fabrication of microelectronic devices .
Propiedades
IUPAC Name |
tert-butyliminotantalum;ethyl(methyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C3H8N.Ta/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSVSDQERJZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33N4Ta-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylmethylamido)(tert-butylimido)tantalum(V) | |
CAS RN |
511292-99-2 |
Source


|
| Record name | (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





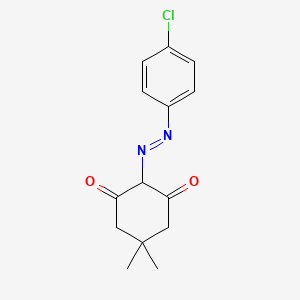
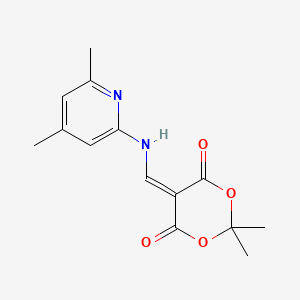

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
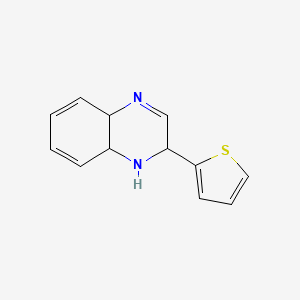
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
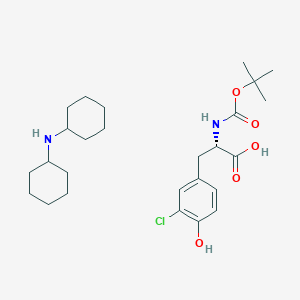
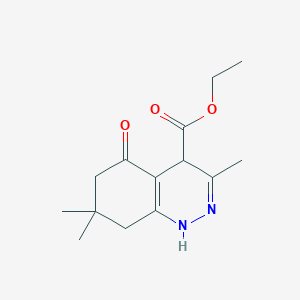

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)